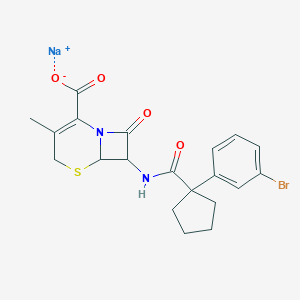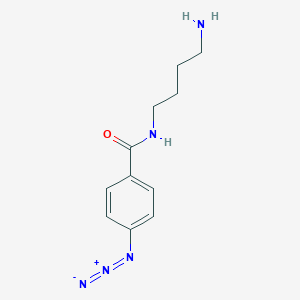
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile, also known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. DPC belongs to the class of pyrrole compounds, which have been found to exhibit a wide range of biological activities. In
Scientific Research Applications
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been extensively studied for its potential applications in medicine and biochemistry. One of the most promising applications of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its use as a selective inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in the treatment of cancer, diabetes, and neurological disorders.
Mechanism Of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves its binding to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been found to be highly selective for PKC, with little to no activity against other kinases. This selectivity makes 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile a valuable tool for studying the role of PKC in cellular processes and for developing PKC-targeted therapeutics.
Biochemical And Physiological Effects
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have shown that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile reduces tumor growth in animal models of cancer. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has also been found to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its selectivity for PKC, which allows for the specific targeting of this enzyme in cellular processes. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile-based therapeutics for the treatment of cancer, diabetes, and neurological disorders. Another area of interest is the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile as a tool for studying the role of PKC in cellular processes. Additionally, there is potential for the development of new derivatives of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile with improved solubility and selectivity for PKC.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile (4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is a selective inhibitor of the protein kinase C enzyme and has been found to have a wide range of biochemical and physiological effects. While there are limitations to the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile in lab experiments, its selectivity and potential therapeutic applications make it a valuable tool for studying cellular processes and developing new therapeutics.
Synthesis Methods
The synthesis of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves the reaction of 2,3-dichlorobenzaldehyde with methylamine and malononitrile in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. The synthesis method of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is relatively straightforward and can be achieved using standard laboratory techniques.
properties
CAS RN |
156428-56-7 |
|---|---|
Product Name |
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile |
Molecular Formula |
C12H8Cl2N2 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H8Cl2N2/c1-16-6-8(5-15)10(7-16)9-3-2-4-11(13)12(9)14/h2-4,6-7H,1H3 |
InChI Key |
KSFZSRLPAFJJMJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
Canonical SMILES |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
synonyms |
4-(2,3-DICHLOROPHENYL)-1-METHYL-1H-PYRROLE-3-CARBONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



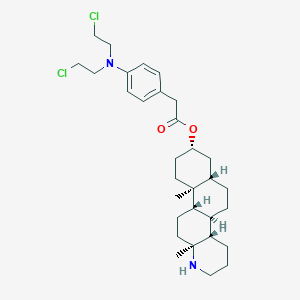
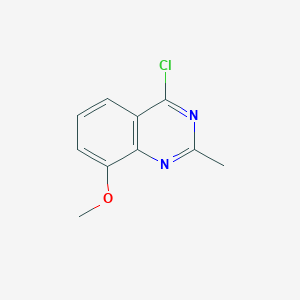
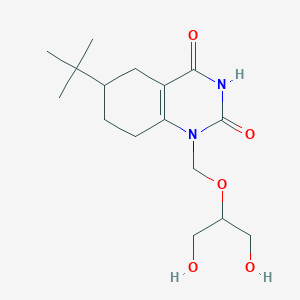

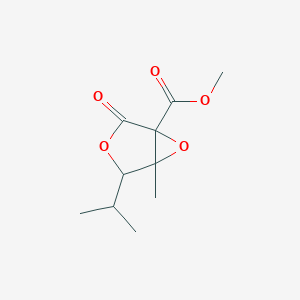
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)




